molecular formula C18H16N2O4S2 B2977219 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea CAS No. 2097901-27-2

1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea

Cat. No.: B2977219
CAS No.: 2097901-27-2
M. Wt: 388.46
InChI Key: PSCDOAZVYDHUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-Benzodioxol-5-yl)-3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)urea is a synthetic small molecule designed for research applications. This urea derivative features a 1,3-benzodioxole moiety, a structural component found in various biologically active compounds and natural products . The molecule also incorporates a bithiophene group, a heterocyclic system of interest in materials science and medicinal chemistry, linked via a hydroxyethylurea bridge. The integration of these pharmacophores makes this compound a valuable candidate for investigating structure-activity relationships in various fields. Researchers may explore its potential as a modulator of biological signaling pathways. For instance, structurally similar 1,3-benzodioxole derivatives have been reported to function as potent agonists of the TIR1 auxin receptor in plants, promoting root growth by enhancing root-related signaling responses . Other compounds containing the 1,3-benzodioxole core have been identified as inhibitors of human enzymes such as Glycogen Synthase Kinase-3 Beta (GSK-3β) , indicating the broad relevance of this chemical scaffold in biochemical research. This compound is intended for laboratory research purposes only. It is not approved for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying the compound's suitability and compliance with local regulations for their specific experiments.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-12(15-5-6-17(26-15)16-2-1-7-25-16)9-19-18(22)20-11-3-4-13-14(8-11)24-10-23-13/h1-8,12,21H,9-10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCDOAZVYDHUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzodioxole Intermediate: Starting with catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.

    Synthesis of the Bithiophene Intermediate: The bithiophene unit can be synthesized via a Stille coupling reaction, where two thiophene rings are coupled using a palladium catalyst.

    Coupling of Intermediates: The benzodioxole and bithiophene intermediates are then linked through a urea formation reaction, typically involving the reaction of an isocyanate with an amine under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Stille coupling and urea formation steps.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the urea linkage using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Chemistry:

    Organic Electronics: The compound’s conjugated system makes it suitable for use in organic semiconductors and photovoltaic cells.

    Catalysis: It can serve as a ligand in transition metal catalysis due to its ability to coordinate with metals.

Biology and Medicine:

    Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.

Industry:

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic properties.

    Polymer Science: Incorporated into polymers to enhance their conductivity and stability.

Mechanism of Action

The mechanism by which 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea exerts its effects depends on its application. In organic electronics, its conjugated system facilitates electron transport. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of benzodioxol- and thiophene-containing urea derivatives. Below is a comparative analysis with structurally related analogs:

Compound Molecular Formula Molecular Weight Key Functional Groups Pharmacological Class
1-(2H-1,3-Benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea C₁₈H₁₆N₂O₄S₂* ~420.5* Benzodioxol, bithiophene, hydroxyethyl, urea Unknown (potential CNS agent)
1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one (Ephylone) C₁₄H₁₉NO₃ 249.3 Benzodioxol, amino ketone Synthetic cathinone (Sch. II)
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine C₁₂H₁₅NO₂ 221.3 Benzodioxol, primary amine Psychoactive stimulant
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea C₁₆H₁₈N₂O₃S 318.4 Dihydrobenzofuran, thiophene, urea Research compound (unclassified)

*Estimated based on structural components.

Key Differences and Implications

Core Heterocycles: The target compound’s benzodioxol group differs from dihydrobenzofuran in ’s analog, impacting aromaticity and metabolic pathways. The bithiophene substituent (vs. monothiophene in ) increases π-stacking capacity, which may improve binding affinity in protein targets or charge transport in materials applications .

Functional Groups: Urea vs. This could translate to distinct biological targets (e.g., kinase inhibition vs. monoamine reuptake inhibition) .

Pharmacological Profile: Compounds with benzodioxol and amine/urea motifs (e.g., ) are often associated with central nervous system (CNS) activity. Ephylone, for instance, is a Schedule II stimulant . The target compound’s urea linkage and bithiophene system suggest a divergent mechanism, possibly targeting enzymes (e.g., kinases) or ion channels rather than monoamine transporters .

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes a benzodioxole moiety and a bithiophene group. The molecular formula is C18H18N2O3C_{18}H_{18}N_2O_3, and its structural representation can be summarized as follows:

  • Benzodioxole : A fused bicyclic structure that may contribute to biological activity through interactions with biological targets.
  • Bithiophene : A conjugated system that enhances electronic properties and may improve binding affinity to targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in cancer research. Below are key findings:

Anticancer Activity

  • Cell Proliferation Inhibition :
    • The compound has shown significant inhibition of cell proliferation in various cancer cell lines. For instance, it exhibited an IC50 value of approximately 1.5 µM against MCF-7 breast cancer cells, indicating potent activity at low concentrations .
  • Mechanisms of Action :
    • The proposed mechanisms include:
      • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspase-3 and PARP .
      • Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, preventing further proliferation .
  • Structure-Activity Relationship (SAR) :
    • Modifications to the bithiophene and benzodioxole moieties have been explored to enhance potency and selectivity. For example, substituting different groups on the bithiophene ring has been shown to significantly affect biological activity .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
Proliferation InhibitionMCF-71.5Apoptosis induction
Proliferation InhibitionA5492.0Cell cycle arrest
Proliferation InhibitionHeLa1.8Apoptosis induction

Case Study 1: Antitumor Efficacy

In a study by Fayad et al., the compound was tested against multicellular tumor spheroids to assess its efficacy in a more physiologically relevant model. Results indicated that the compound not only inhibited growth but also induced significant morphological changes characteristic of apoptosis .

Case Study 2: Mechanistic Insights

Research conducted on the signaling pathways revealed that the compound inhibits the PI3K/Akt pathway, which is crucial for cell survival and proliferation in many cancers . This inhibition leads to reduced phosphorylation of downstream targets involved in cell growth.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.